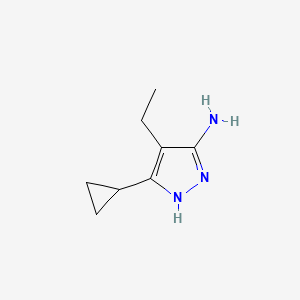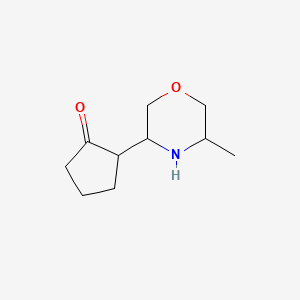
2-(5-Methylmorpholin-3-yl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylmorpholin-3-yl)cyclopentan-1-one is a chemical compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol . This compound is used primarily for research purposes and is known for its unique structure, which includes a cyclopentanone ring fused with a morpholine ring substituted with a methyl group.
Métodos De Preparación
The synthesis of 2-(5-Methylmorpholin-3-yl)cyclopentan-1-one involves several steps. One common method includes the reaction of cyclopentanone with morpholine in the presence of a methylating agent. The reaction conditions typically involve heating the reactants under reflux with a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
2-(5-Methylmorpholin-3-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
2-(5-Methylmorpholin-3-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylmorpholin-3-yl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparación Con Compuestos Similares
2-(5-Methylmorpholin-3-yl)cyclopentan-1-one can be compared with other similar compounds, such as:
Cyclopentanone: A simpler structure without the morpholine ring.
Morpholine: Lacks the cyclopentanone ring and methyl substitution.
2,5-Bis(2-furylmethylidene)cyclopentan-1-one: A compound with a similar cyclopentanone core but different substituents. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-(5-methylmorpholin-3-yl)cyclopentan-1-one |
InChI |
InChI=1S/C10H17NO2/c1-7-5-13-6-9(11-7)8-3-2-4-10(8)12/h7-9,11H,2-6H2,1H3 |
Clave InChI |
DYLXOFWCLHBMOE-UHFFFAOYSA-N |
SMILES canónico |
CC1COCC(N1)C2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


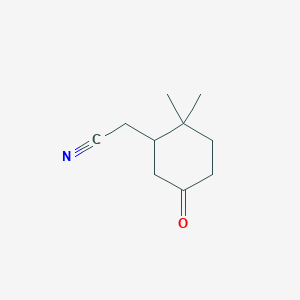
amine](/img/structure/B13300509.png)
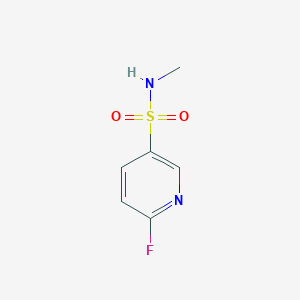
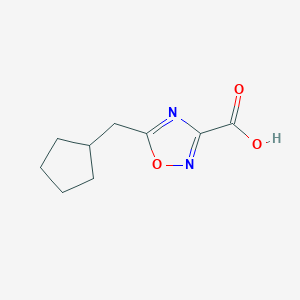
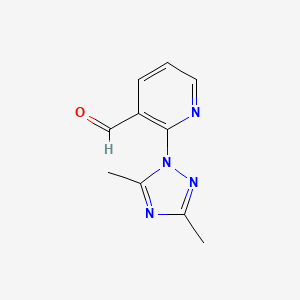
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13300553.png)
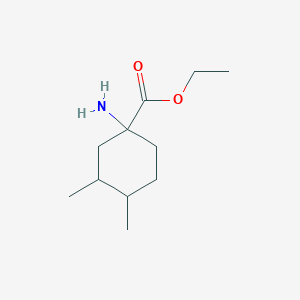
![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
![2-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13300564.png)
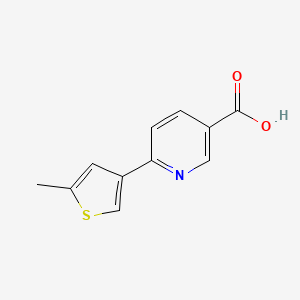
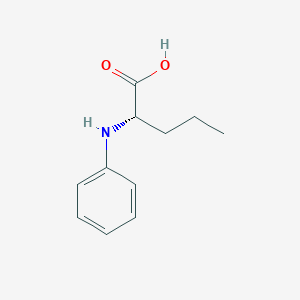
![N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide](/img/structure/B13300580.png)

